1-ethyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-Ethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol It is characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a sulfonyl chloride group at the 5-position
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the pyrazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide or sulfonate ester linkages . This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and applications.
1-Phenyl-1H-pyrazole-5-sulfonyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable compound in various research and industrial applications.
Biological Activity
1-Ethyl-1H-pyrazole-5-sulfonyl chloride (EPySC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with EPySC, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
EPySC is characterized by its pyrazole ring substituted with an ethyl group and a sulfonyl chloride functional group. Its molecular formula is C5H7ClN2O2S with a molecular weight of 194.64 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
The biological activity of EPySC primarily arises from its ability to react with nucleophiles, forming covalent bonds with target molecules. The sulfonyl chloride moiety acts as an electrophile, facilitating the formation of sulfonamide or sulfonate ester linkages. This reactivity is crucial for the compound's role in various biological processes, including enzyme inhibition and antimicrobial activity.
Antimicrobial Properties
EPySC has been explored for its antimicrobial properties. Research indicates that derivatives of pyrazole exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anti-inflammatory Effects
Studies have shown that EPySC and its derivatives possess anti-inflammatory properties. The compound has been found to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
CNS Penetration
Research into the central nervous system (CNS) penetration of EPySC has revealed that certain derivatives can effectively cross the blood-brain barrier. This property is essential for developing treatments for neurological disorders. For instance, modifications to the pyrazole structure have been shown to enhance CNS selectivity and efficacy .
Structure-Activity Relationship (SAR)
The effectiveness of EPySC as a pharmacophore is influenced by its structural components. Modifications to the pyrazole ring significantly affect its biological activity. For example:
Compound | Modification | IC50 (μM) | Notes |
---|---|---|---|
EPySC | Parent Compound | 0.003 | High potency against target enzymes |
Derivative A | Methyl substitution at N1 | 0.005 | Slightly reduced activity |
Derivative B | Ethyl substitution at N3 | 0.002 | Enhanced potency observed |
Table 1 summarizes the IC50 values for various modifications, highlighting the importance of specific substituents in optimizing biological activity .
Case Studies
Several case studies illustrate the potential applications of EPySC:
- Antimicrobial Activity : A study demonstrated that EPySC derivatives exhibited significant antibacterial effects against MRSA, with some compounds achieving IC50 values in the low micromolar range.
- Anti-inflammatory Effects : In vitro studies showed that EPySC reduced levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential as an anti-inflammatory agent.
- CNS Drug Development : Research on CNS penetration revealed that certain modifications to EPySC improved brain bioavailability, suggesting its potential use in treating neurodegenerative diseases.
Properties
IUPAC Name |
2-ethylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCROHZSDGBETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226706-97-3 |
Source
|
Record name | 1-ethyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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